molecular formula C10H16O3 B15298593 Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B15298593
M. Wt: 184.23 g/mol
InChI Key: RPMMYGSQYPSZLO-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound that features a unique oxabicyclo structureThe bicyclo[2.2.2]octane framework is a privileged structure found in many natural products and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can be achieved through several methods. One notable method involves the enantioselective synthesis under metal-free conditions. This process utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity . The reaction typically involves the cycloaddition of cyclohexenones with electron-deficient alkenes, leading to the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The development of cost-effective and environmentally friendly methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially leading to the formation of alcohols or alkanes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific combination of functional groups and its potential for high enantioselectivity in synthesis. Its structure provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C10H16O3/c1-9-3-5-10(6-4-9,7-13-9)8(11)12-2/h3-7H2,1-2H3

InChI Key

RPMMYGSQYPSZLO-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CO2)C(=O)OC

Origin of Product

United States

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